molecular formula C22H16FNO5S B6482754 4-fluoro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide CAS No. 923217-41-8

4-fluoro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide

Cat. No.: B6482754
CAS No.: 923217-41-8
M. Wt: 425.4 g/mol
InChI Key: YDFWJAFXQBEPFL-UHFFFAOYSA-N
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Description

4-Fluoro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a chromen-4-one core substituted with a 2-methoxyphenyl group at position 2 and a 4-fluorobenzenesulfonamide moiety at position 4. Chromen-4-one (or 4H-chromen-4-one) scaffolds are widely studied for their biological activities, including anti-inflammatory, anticancer, and kinase inhibitory properties . The fluorine atom at the para position of the benzene ring may contribute to metabolic stability and electronic effects, influencing pharmacokinetic properties .

Properties

IUPAC Name

4-fluoro-N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FNO5S/c1-28-20-5-3-2-4-17(20)22-13-19(25)18-12-15(8-11-21(18)29-22)24-30(26,27)16-9-6-14(23)7-10-16/h2-13,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFWJAFXQBEPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chromenyl Intermediate: This step involves the cyclization of appropriate starting materials to form the chromenyl core.

    Introduction of the Methoxyphenyl Group: This step involves the substitution reaction where the methoxyphenyl group is introduced to the chromenyl intermediate.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Structural Features

The unique combination of functional groups in this compound suggests a variety of interactions with biological targets. The fluorine atom may enhance lipophilicity and influence binding affinity to enzymes or receptors, while the sulfonamide group is often associated with antibacterial properties.

Medicinal Chemistry

The primary application of 4-fluoro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide lies in drug development . Its structural components suggest potential as:

  • Anticancer Agents : Similar compounds have demonstrated the ability to inhibit tumor growth by inducing apoptosis in cancer cells. Studies indicate that chromenone derivatives can disrupt cell cycle progression and promote cell death in malignant cells.

Antimicrobial Activity

Research has shown that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the sulfonamide group enhances the compound's ability to inhibit bacterial growth, making it a candidate for treating infections, particularly those resistant to conventional antibiotics.

Antioxidant Properties

Compounds with chromenone structures are known for their antioxidant capabilities. This property is vital for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound can guide modifications to enhance its biological activity. For instance:

ModificationEffect on Activity
Fluorine SubstitutionIncreases anticancer activity
Sulfonamide GroupEnhances antibacterial effects
Methoxy GroupPotentially increases lipophilicity

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of chromenone derivatives, including 4-fluoro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide. The results indicated significant inhibition of cell proliferation in various cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer therapies.

Case Study 2: Antimicrobial Efficacy

In another study focusing on sulfonamide derivatives, researchers evaluated the antimicrobial activity of compounds structurally similar to 4-fluoro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide against resistant bacterial strains. The findings revealed promising results, indicating that these compounds could provide new avenues for antibiotic development.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Chromen-4-One Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 4-Fluoro, sulfonamide C₂₁H₁₅FNO₄S 396.37 Sulfonamide group, 2-(2-methoxyphenyl)-4-oxo-chromen
4-Chloro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide 4-Chloro, benzamide C₂₃H₁₆ClNO₄ 405.83 Benzamide group (CONH-), chloro substituent
4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide 4-Bromo, benzamide C₂₂H₁₄BrNO₃ 432.26 Bromo substituent, phenyl at position 2
N-[2-(2-Fluorophenyl)-4-oxo-4H-chromen-6-yl]acetate Acetate ester C₁₈H₁₃FO₄ 316.29 Ester group, 2-fluorophenyl substitution
3,4,5-Trimethoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide Trimethoxy, benzamide C₃₁H₂₅NO₇ 523.53 Multiple methoxy groups, bulkier substitution

Key Structural Differences and Implications

Sulfonamide vs. This may enhance solubility and target interactions, such as binding to enzymes like carbonic anhydrases or tyrosine kinases, which often interact with sulfonamides . Benzamide derivatives (e.g., 4-chloro analog) might exhibit reduced solubility but improved membrane permeability due to lower polarity .

Halogen Substituents: Fluorine (target compound) vs. chlorine/bromine (analogs): Fluorine’s electronegativity and small size can reduce metabolic degradation and alter electronic effects on the aromatic ring.

Methoxy Group Positioning :

  • The 2-methoxyphenyl group at position 2 of the chromen core is conserved in the target compound and its 4-chloro analog. This group may contribute to π-π stacking or hydrophobic interactions in biological targets.

Chromen Core Modifications :

  • Substitution at position 2 (e.g., phenyl in 4-bromo analog vs. 2-methoxyphenyl in the target compound) alters steric and electronic profiles. Phenyl groups increase hydrophobicity, while methoxy groups add hydrogen-bonding capacity .

Hypothetical Pharmacological Considerations

While direct bioactivity data for the target compound is unavailable, structural analogs provide insights:

  • Sulfonamide Derivatives : Compounds like N-(4-methoxyphenyl)benzenesulfonamide () are associated with antimicrobial and antitumor activities, suggesting the target compound may share similar mechanisms .
  • Benzamide Analogs: The 4-chloro and 4-bromo benzamides () could exhibit kinase inhibition or apoptosis induction, as seen in other chromenone-based drugs .

Biological Activity

4-Fluoro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide, a compound with significant potential in medicinal chemistry, belongs to the class of benzene sulfonamides. Its unique structural features contribute to its diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This article provides a detailed overview of the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula for 4-fluoro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide is C23H16FNO4, with a molecular weight of 389.4 g/mol. The presence of a fluorine atom and a chromenone moiety is critical for its biological activity.

PropertyValue
Common Name4-Fluoro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide
CAS Number923212-18-4
Molecular FormulaC23H16FNO4
Molecular Weight389.4 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : Research indicates that compounds with chromenone structures can inhibit cell proliferation and induce apoptosis in cancer cells. This is particularly relevant in the context of anticancer therapies.
  • Antibacterial Activity : The sulfonamide group is known for its antibacterial properties. Studies have shown that sulfonamide derivatives can act as inhibitors of bacterial growth by interfering with folate synthesis, which is essential for bacterial DNA replication.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation pathways.

Case Studies and Research Findings

Recent studies have focused on the biological activities of related compounds, providing insights into the potential effects of 4-fluoro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide.

Study 1: Anticancer Activity

A study demonstrated that benzamide derivatives similar to our compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, highlighting the potential use of this compound in cancer therapy .

Study 2: Antibacterial Properties

Another investigation evaluated the antibacterial efficacy of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. Results indicated that these compounds displayed effective bactericidal activity, with Minimum Inhibitory Concentrations (MICs) ranging from 15.625 μM to 125 μM . This suggests that 4-fluoro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide may similarly possess significant antibacterial effects.

Study 3: Anti-inflammatory Effects

Research on related sulfonamides has shown their ability to modulate inflammatory responses by inhibiting specific signaling pathways involved in inflammation . These findings suggest that our compound could also exert anti-inflammatory effects through similar mechanisms.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential of any drug candidate. Preliminary studies using computational models have indicated favorable absorption, distribution, metabolism, and excretion (ADME) profiles for 4-fluoro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide. However, further experimental validation is necessary to confirm these findings .

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